molecular formula C11H8ClNO B13003173 5-Chloro-2-phenoxypyridine CAS No. 28373-51-5

5-Chloro-2-phenoxypyridine

Cat. No.: B13003173
CAS No.: 28373-51-5
M. Wt: 205.64 g/mol
InChI Key: OCHQCFFNIYIWEL-UHFFFAOYSA-N
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Description

5-Chloro-2-phenoxypyridine is an organic compound with the molecular formula C11H8ClNO. It is a chlorinated derivative of phenoxypyridine and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a phenoxy group at the 2-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenoxypyridine typically involves the reaction of 2-chloropyridine with phenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield different reduced forms of the compound.

Scientific Research Applications

5-Chloro-2-phenoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 3-Chloro-5-trifluoromethylpyridine
  • 2,4-Dichloropyridine

Uniqueness

5-Chloro-2-phenoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

CAS No.

28373-51-5

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

5-chloro-2-phenoxypyridine

InChI

InChI=1S/C11H8ClNO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H

InChI Key

OCHQCFFNIYIWEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl

Origin of Product

United States

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